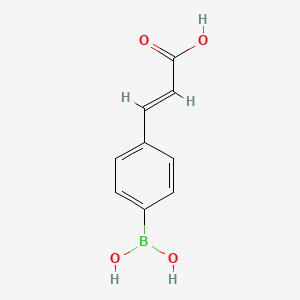

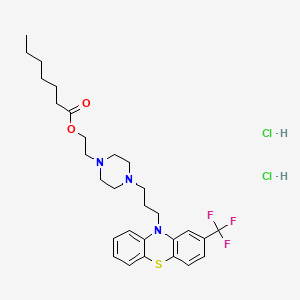

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid often involves multi-step chemical processes. For example, one study details the transformation of 3-acetamido-3-deoxy-d-glycero-d-galacto-heptose diethyl dithioacetal through several chemical reactions, highlighting the complexity of synthesizing acetamido-containing compounds (Beau et al., 1978). Another approach involves treating 2-acetamido-2-deoxy-d-glucose with dimethoxypropane to yield specific acetal derivatives, demonstrating the diverse synthetic strategies employed (Hasegawa & Kiso, 1980).

Molecular Structure Analysis

The molecular structure of compounds like 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is crucial for understanding its chemical behavior and potential applications. Studies have employed various spectroscopic techniques, such as NMR and mass spectrometry, to elucidate the structures of similar compounds (Maleki et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of acetamido-containing compounds can be quite diverse. For instance, the reactivity of methyl 2-acetamidoacrylate with methyllithium has been explored, leading to the synthesis of novel β,β,β-trialkyl α-amino acids, which showcases the compounds' versatility in chemical reactions (Barker et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and handling of these compounds. Crystallographic analysis provides insight into the arrangement of molecules in the solid state and how this influences their physical properties (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for the compound's application in various fields. For example, the study on the synthesis of 3,4-Dimethoxyphenylacetic Acid explores the compound's reactivity and potential as a precursor for further chemical synthesis (Ma Guan-jun, 2009).

Scientific Research Applications

Biological Effects of Acetamide and Derivatives

Acetamide derivatives, including 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, have been examined for their biological effects due to their commercial importance and the significant information added over the years about their consequences on human exposure. These studies cover individual chemical reviews focusing on toxicological aspects and biological responses, reflecting on their usage or proposed usage in various fields, including environmental toxicology (Kennedy, 2001).

Antituberculosis Activity of Organotin Complexes

Research on organotin complexes, including those with carboxylic acids such as 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, highlights their remarkable antituberculosis activity. These studies show a range of structural diversity in organotin moiety and suggest that biologically active compounds should have available coordination positions at tin to exert their antituberculosis activity, influenced by ligand environment, attached organic groups, and compound structure (Iqbal, Ali, & Shahzadi, 2015).

Degradation and Environmental Impact

A review on the degradation of pharmaceuticals like acetaminophen by advanced oxidation processes (AOPs) provides insights into the environmental impact of pharmaceutical compounds, including potentially those similar to 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This review collected and summarized state-of-the-art studies on by-products, biotoxicity, and proposed degradation pathways, demonstrating the environmental implications of these compounds and their degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name |

2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGMKBBYLJABC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/no-structure.png)

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)